molecular formula C10H17Br2NO4 B15200163 2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate

2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate

Cat. No.: B15200163
M. Wt: 375.05 g/mol
InChI Key: NERYVNDDBANEFK-UHFFFAOYSA-N
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Description

2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate is an organic compound that belongs to the class of brominated esters. This compound is characterized by the presence of bromine atoms, an ester group, and an amide linkage. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate typically involves multiple steps. One common method starts with the reaction of 2-bromopropanoic acid with ethanol to form ethyl 2-bromopropanoate. This intermediate is then reacted with 2-aminoethanol to form 2-(2-bromopropanamido)ethanol. Finally, this compound is esterified with 2-bromopropanoic acid to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

    Oxidation and Reduction: The compound can undergo oxidation to form brominated carboxylic acids or reduction to form the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, ethers, or thiols.

    Hydrolysis: Products include 2-bromopropanoic acid and 2-aminoethanol.

    Oxidation and Reduction: Products include brominated carboxylic acids or alcohols.

Scientific Research Applications

2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products. The ester and amide groups also play a role in the compound’s reactivity, allowing for hydrolysis and other reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromopropanoate
  • 2-Bromopropionic acid
  • Methyl 2-bromopropanoate
  • Ethyl 3-bromopropanoate

Uniqueness

2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate is unique due to its combination of bromine atoms, ester, and amide groups. This combination provides a versatile reactivity profile, making it suitable for a wide range of chemical reactions and applications. Its structure allows for multiple points of modification, which is advantageous in synthetic chemistry and drug development.

Properties

Molecular Formula

C10H17Br2NO4

Molecular Weight

375.05 g/mol

IUPAC Name

2-[2-(2-bromopropanoylamino)ethoxy]ethyl 2-bromopropanoate

InChI

InChI=1S/C10H17Br2NO4/c1-7(11)9(14)13-3-4-16-5-6-17-10(15)8(2)12/h7-8H,3-6H2,1-2H3,(H,13,14)

InChI Key

NERYVNDDBANEFK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCOCCOC(=O)C(C)Br)Br

Origin of Product

United States

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